2-Bromo-5-nitroaniline
Overview
Description
2-Bromo-5-nitroaniline is an organic compound with the molecular formula C6H5BrN2O2. It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted by bromine and nitro groups at the 2 and 5 positions, respectively. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
Target of Action
The primary target of 2-Bromo-5-nitroaniline is the respiratory system . .
Mode of Action
It’s known to participate in an intramolecular palladium-catalysed aryl amination reaction to produce benzimidazoles . This suggests that it may interact with its targets through a similar mechanism, possibly involving the transfer of an amino group.
Biochemical Pathways
Given its potential role in the synthesis of benzimidazoles , it may be involved in pathways related to these compounds.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to be a CYP2C9 inhibitor .
Result of Action
It is known to cause skin and eye irritation, and may cause respiratory irritation .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it should be stored in a dry, cool, and well-ventilated place . It is also classified as a combustible solid, suggesting that its stability and efficacy could be affected by exposure to heat or flame .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-nitroaniline typically involves a multi-step process:
Nitration: The nitration of bromobenzene is carried out using a mixture of concentrated sulfuric acid and nitric acid. This step introduces the nitro group at the 5-position of the benzene ring.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Bromination: Finally, the bromination of the resulting compound is performed using bromine in the presence of a catalyst to introduce the bromine atom at the 2-position
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 2-hydroxy-5-nitroaniline.
Oxidation: The amine group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Sodium hydroxide or other nucleophiles.
Major Products:
Reduction: 2-Bromo-5-aminoaniline.
Substitution: 2-Hydroxy-5-nitroaniline.
Oxidation: 2-Bromo-5-nitrosoaniline
Scientific Research Applications
2-Bromo-5-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals
Comparison with Similar Compounds
- 2-Bromo-4-nitroaniline
- 2-Bromo-5-nitrobenzonitrile
- 2-Bromo-4-methylaniline
- 5-Chloro-2-nitroaniline
- 2-Chloro-4-nitroaniline
Comparison: 2-Bromo-5-nitroaniline is unique due to the specific positioning of the bromine and nitro groups, which influences its reactivity and applications. Compared to its analogs, it offers distinct advantages in certain synthetic routes and applications, particularly in the synthesis of complex organic molecules and pharmaceuticals .
Properties
IUPAC Name |
2-bromo-5-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAUCXCLMDAZEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50146225 | |
Record name | 2-Bromo-5-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50146225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10403-47-1 | |
Record name | 2-Bromo-5-nitroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10403-47-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-nitroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010403471 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-5-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50146225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-5-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.783 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions that 2-bromo-5-nitroaniline yields exclusively the N-benzylated product when reacted with benzyl chloroformate. What is the significance of this finding?
A: The research demonstrates that the presence of electron-withdrawing groups, particularly at the ortho position of the aniline ring, strongly favors the formation of N-benzylated products over N-carbobenzyloxy (CBZ) products in reactions with benzyl chloroformate. [] This selectivity is significant because it provides a synthetic route for specifically obtaining N-benzylated anilines, which are valuable intermediates in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals. The study highlights the influence of substituent effects on the reaction pathway, offering insights for predicting and controlling the outcome of similar reactions involving substituted anilines.
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